Diethylsulfamoyl chloride
Overview
Description
Diethylsulfamoyl chloride is a chemical compound with the molecular formula C4H10ClNO2S and a molecular weight of 171.65 . It is typically used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Diethylsulfamoyl chloride consists of a total of 18 bonds. There are 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, and 2 double bonds .
Physical And Chemical Properties Analysis
Diethylsulfamoyl chloride is a liquid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 223.6±9.0 °C at 760 mmHg, and a flash point of 89.1±18.7 °C .
Scientific Research Applications
Hydrolysis and Kinetic Studies : Ko and Robertson (1972) explored the hydrolysis of diethylsulfamoyl chloride, noting its faster hydrolysis compared to dimethylsulfamoyl chloride. They observed significant hydrogen participation and an unusual temperature coefficient for an SN1 mechanism reaction, indicating unique kinetic properties (Ko & Robertson, 1972).
Chemical Activation for Medicinal Chemistry : Hell et al. (2019) demonstrated that diethylsulfamoyl chloride, among other sulfamoyl chlorides, could be activated by a silyl radical. This activation method was applied to access aliphatic sulfonamides, which are crucial in medicinal chemistry (Hell et al., 2019).
Nanocapsule Development : Bouchemal et al. (2006) discussed the use of diethylsulfamoyl chloride in the development of polyamides-based nanocapsules through interfacial polymerization. This study provides insights into controlling the capsule wall structure and release performance (Bouchemal et al., 2006).
Microcapsule Formation : Soto-Portas et al. (2003) explored the preparation of oily core polyamide microcapsules using diethylsulfamoyl chloride. This research is significant for environmental protection as it involves encapsulation without an organic solvent (Soto-Portas et al., 2003).
Bioremediation Studies : Di Gennaro et al. (2005) conducted a feasibility study on the bioremediation of soil contaminated with diethylhexyl phthalate, an important area related to environmental science and soil contamination (Di Gennaro et al., 2005).
- , including treatment of industrial wastewater from polyvinyl chloride (PVC) manufacturing sites. This application is significant for environmental cleanup and water treatment (Ai et al., 2016).
Tissue Engineering Applications : Davis, Burdick, and Anseth (2003) discussed the use of diethylsulfamoyl chloride in the creation of crosslinked degradable copolymer networks for tissue engineering. This research highlights the potential biomedical applications of this compound (Davis, Burdick, & Anseth, 2003).
Inhibition of Carcinogenic Effects : Pamukcu, Yalciner, and Bryan (1977) studied the inhibitory effect of various chemicals, including diethylsulfamoyl chloride, on the carcinogenicity of bracken fern in rats. This research provides insights into the potential health applications of diethylsulfamoyl chloride (Pamukcu, Yalciner, & Bryan, 1977).
Chemical Sensing and Detection : Zhang et al. (2017) reported the development of a benzothiadiazole-based fluorescent sensor for detecting oxalyl chloride and phosgene, demonstrating the potential of diethylsulfamoyl chloride in chemical sensing applications (Zhang et al., 2017).
Oxidation Studies in Rats : Maw (1953) explored the oxidation of dimethylthetin and related compounds to sulphate in rats, providing valuable data on the metabolism and biological processing of compounds related to diethylsulfamoyl chloride (Maw, 1953).
Safety And Hazards
properties
IUPAC Name |
N,N-diethylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-3-6(4-2)9(5,7)8/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYAAZRKZRTLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460102 | |
Record name | diethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylsulfamoyl chloride | |
CAS RN |
20588-68-5 | |
Record name | diethylsulfamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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